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molecular formula C7H3BrF2O B1524125 2-Bromo-3,6-difluorobenzaldehyde CAS No. 934987-26-5

2-Bromo-3,6-difluorobenzaldehyde

Cat. No. B1524125
M. Wt: 221 g/mol
InChI Key: PQXMBFZKKQNHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07960563B2

Procedure details

To solution of diisopropylamine (13.29 mL, 93 mmol) in THF (300 mL) at −78° C., was added n-butyllithium (34.2 mL of 2.5M in hexanes, 85 mmol), dropwise over 10 mins. The mixture was stirred at −78° C. for 15 mins and then 2-bromo-1,4-difluorobenzene (15 g, 78 mmol) in THF (100 mL) was added dropwise over 15 mins maintaining the temperature below −65° C. After stirring for 1 hr at −78° C., N,N-dimethylformamide (6.62 mL, 85 mmol) was added via syringe. The mixture was stirred at −78° C. for 30 mins and then quenched with sat. NH4Cl solution and the mixture was allowed to reach room temperature. The product was extracted into ether and the extracts were dried (Na2SO4) and evaporated. Chromatography (silica, 0-100% dichloromethane in hexane) gave the title compound (D14) as a yellow solid (12.73 g)
Quantity
13.29 mL
Type
reactant
Reaction Step One
Quantity
34.2 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
6.62 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Br:13][C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:15]=1[F:21].CN(C)[CH:24]=[O:25]>C1COCC1>[Br:13][C:14]1[C:15]([F:21])=[CH:16][CH:17]=[C:18]([F:20])[C:19]=1[CH:24]=[O:25]

Inputs

Step One
Name
Quantity
13.29 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
34.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
6.62 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below −65° C
STIRRING
Type
STIRRING
Details
After stirring for 1 hr at −78° C.
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 30 mins
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with sat. NH4Cl solution
CUSTOM
Type
CUSTOM
Details
to reach room temperature
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C(C=O)C(=CC=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.73 g
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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